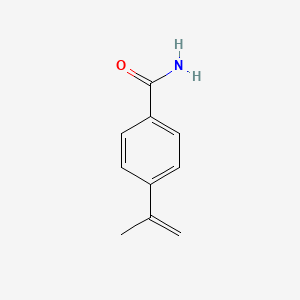
4-Isopropenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzamides are characterized by a benzene ring linked to an amide group, and their biological activity is heavily influenced by substituents at the 4-position (para to the amide). Key analogs identified in the evidence include:
- 4-Isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide (CAS 532416-18-5, )
- 4-HYDROXY-N'-(4-ISOPROPYLBENZYL)BENZOHYDRAZIDE (DrugBank DB06884, )
- 4-isopropoxy-N-{2-[(4-methylpiperazinyl)carbonyl]phenyl}benzamide (CAS 880563-99-5, )
- 4-isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS 544428-45-7, )
These compounds share a benzamide backbone but differ in substituents, leading to variations in molecular weight, solubility, and target interactions.
Comparison with Similar Compounds
Comparative Analysis of Structural and Functional Properties
Table 1: Key Structural and Pharmacological Comparisons
Substituent-Driven Functional Differences
Polarity and Solubility: The piperazine group in ’s compound increases hydrophilicity (logP ~1.2 estimated), making it suitable for aqueous formulations . Isopropoxy groups ( and ) balance lipophilicity and steric bulk, favoring membrane permeability.
Biological Targets :
- The hydrazide in ’s compound targets nuclear receptors (e.g., estrogen-related receptor gamma), likely due to its redox-active NH-NH group .
- Pyrrolidine () and piperazine () moieties are common in CNS-active drugs, suggesting interactions with neurotransmitter receptors or transporters.
Synthetic Accessibility :
Properties
CAS No. |
103204-14-4 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
4-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
InChI Key |
VZCGBBKPNUFVTK-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)N |
Synonyms |
Benzamide, p-isopropenyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















